

Validating VT-1598 Tosylate Target Engagement in Fungi: A Comparative Guide

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Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **VT-1598 tosylate**, a novel antifungal agent, with established alternatives. It focuses on the validation of its target engagement in fungal cells, supported by experimental data and detailed methodologies, to aid in research and drug development.

VT-1598 is a next-generation, tetrazole-based fungal cytochrome P450 enzyme 51 (CYP51) inhibitor.^{[1][2]} It was rationally designed for enhanced selectivity for the fungal CYP51 enzyme over its human counterparts.^{[1][3][4]} This high specificity aims to reduce the potential for drug-drug interactions and other off-target effects commonly associated with earlier generations of azole antifungals, potentially allowing for safer and more effective dosing.^{[5][6]} The primary mechanism of action for VT-1598, like other azoles, is the inhibition of CYP51 (also known as lanosterol 14 α -demethylase), a critical enzyme in the fungal ergosterol biosynthesis pathway.^[1] Disruption of this pathway depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth or causing cell death.^[1] VT-1598 has demonstrated broad-spectrum in vitro and in vivo activity against a wide range of fungal pathogens, including species resistant to other antifungals.^{[2][3][4][5][7][8]}

Comparative Analysis of Target Engagement and Potency

The efficacy of a CYP51 inhibitor is determined by its potency against the fungal target and its selectivity relative to the homologous human enzyme. VT-1598 exhibits high potency and a superior selectivity profile compared to conventional triazole antifungals.

Table 1: Comparative Potency of CYP51 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values, indicating the potency of each compound against fungal CYP51. Lower values denote higher potency.

Compound	Fungal Species	Target	Potency (Kd)	Reference
VT-1598	Aspergillus fumigatus	CYP51B	13 ± 1 nM	[7][9]
Voriconazole	Aspergillus fumigatus	CYP51B	56 ± 4 nM	[7][9]
Oteseconazole (VT-1161)	Aspergillus fumigatus	CYP51B	47 ± 11 nM	[7][9]
Oteseconazole (VT-1161)	Candida albicans	CYP51	< 39 nM	[10]

Table 2: Selectivity Profile of CYP51 Inhibitors

This table compares the inhibitory activity of VT-1598 and other azoles against fungal versus human CYP enzymes. A higher IC₅₀ value against human CYPs indicates greater selectivity and a potentially better safety profile.

Compound	Fungal Target IC50/Activity	Human Target	Human CYP IC50	Selectivity Advantage	Reference
VT-1598	Potent inhibitor of fungal CYP51	CYP2C9, CYP3A4	>200 μ M	High	[10]
CYP2C19	138 μ M	[10]			
Oteseconazole (VT-1161)	Highly potent inhibitor of C. albicans CYP51	Human CYP51	Fails to bind	~2,000x more selective than fluconazole	[3] [5]
Fluconazole	Standard azole antifungal	Multiple human CYPs	Lower IC50 values (less selective)	Baseline	[5]

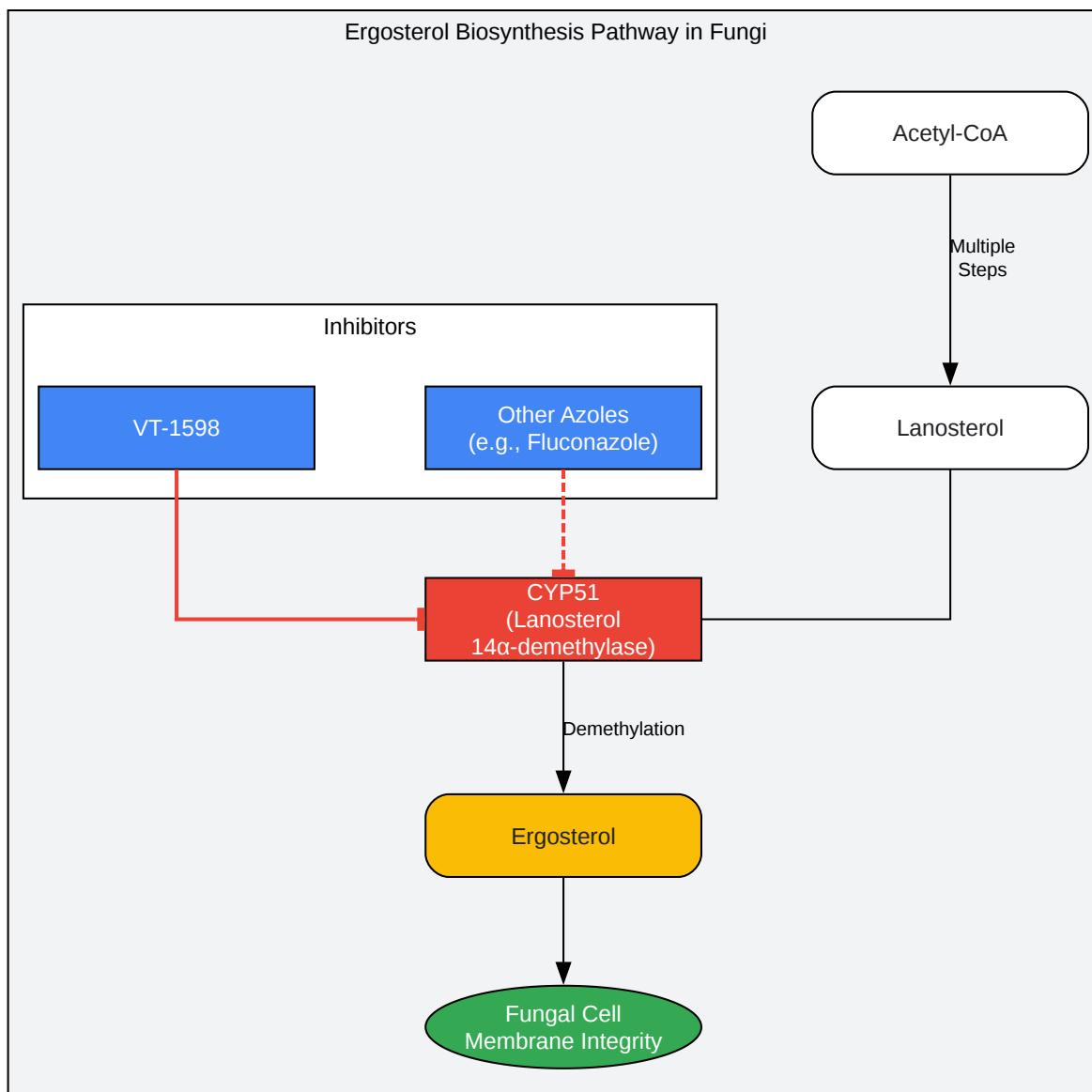
Table 3: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

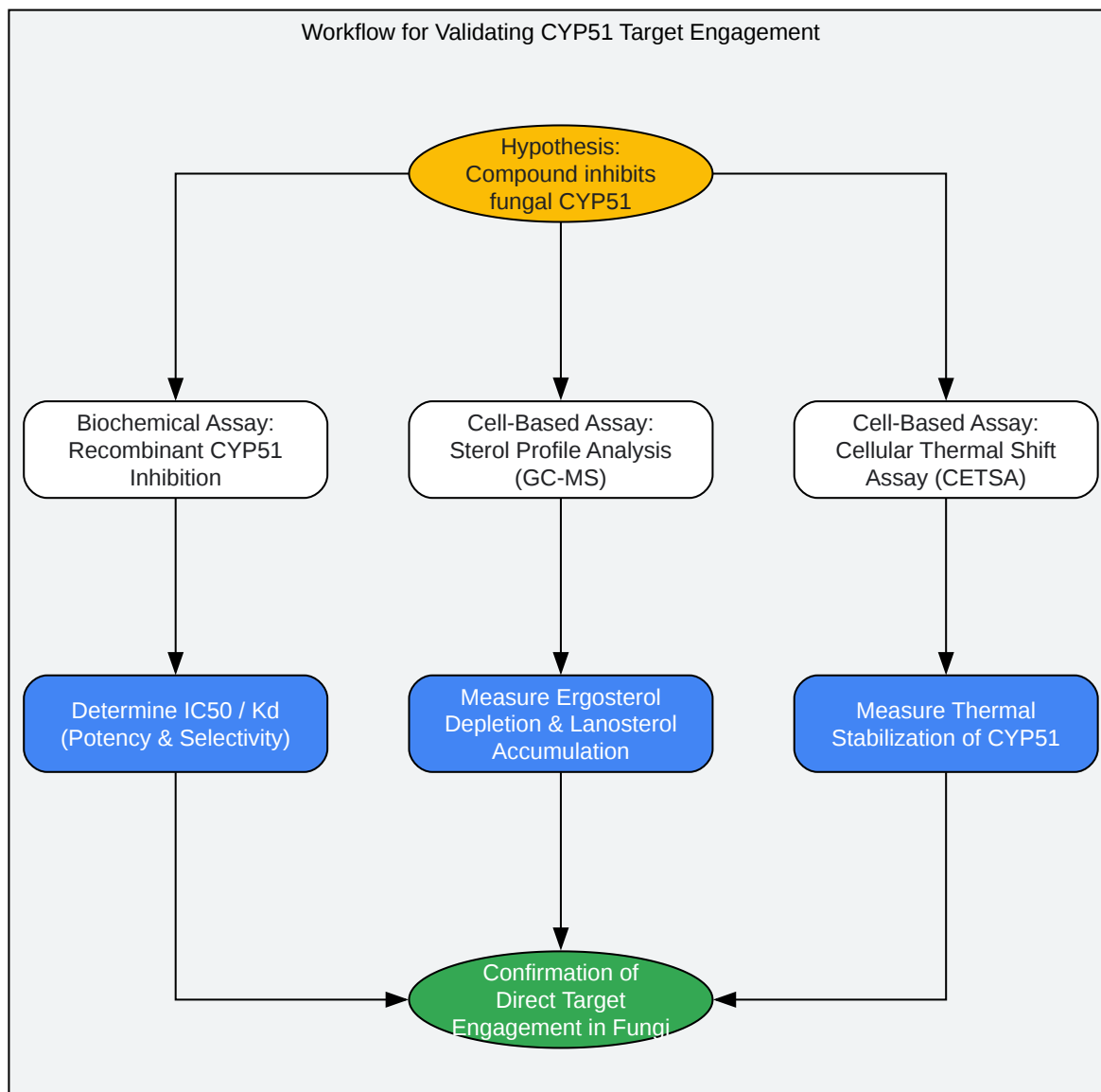
This table presents the MIC values of VT-1598 and the comparator fluconazole against various clinical isolates, including a fluconazole-resistant strain. Lower MIC values indicate greater antifungal activity.

Compound	Fungal Species	MIC	Reference
VT-1598	Coccidioides posadasii	1 µg/ml	[7]
Coccidioides immitis	0.5 µg/ml	[7]	
Candida auris (mode)	0.25 µg/ml (range 0.03-8)	[2][8]	
Fluconazole	Coccidioides posadasii	16 µg/ml	[7]
Coccidioides immitis	16 µg/ml	[7]	

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and the methods used to validate target engagement is crucial for understanding the advantages of VT-1598.





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References

- 1. benchchem.com [benchchem.com]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mims.com [mims.com]
- 6. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14 α -Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
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